N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide is a complex organic compound characterized by its unique structural features. The compound contains a benzo[d][1,3]dioxole moiety, an isobutylsulfonyl group, and an azetidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the isobutylsulfonyl group through sulfonation reactions. The azetidine ring is then formed via cyclization reactions under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Carbazoles: Nitrogen-containing aromatic heterocycles with similar structural features.
Indolocarbazoles: Compounds with fused indole and carbazole rings.
Benzocarbazoles: Carbazole derivatives with additional benzene rings.
Carbolines: Heterocyclic compounds with a pyridine ring fused to an indole.
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, an isobutylsulfonyl group, and an azetidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-10(2)8-23(19,20)12-6-17(7-12)15(18)16-11-3-4-13-14(5-11)22-9-21-13/h3-5,10,12H,6-9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFLRLDHIFWWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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